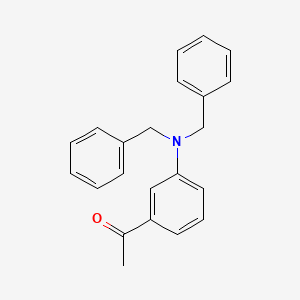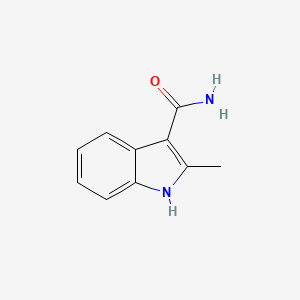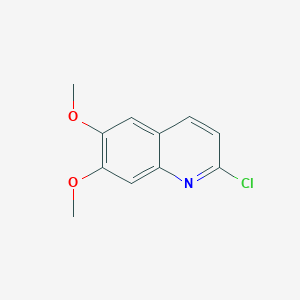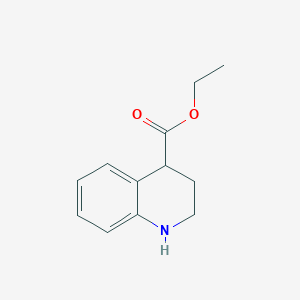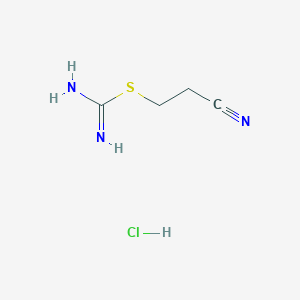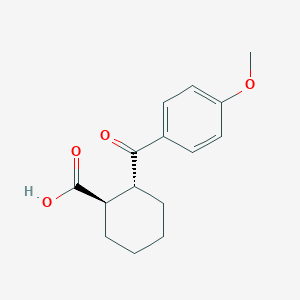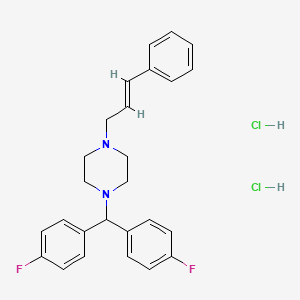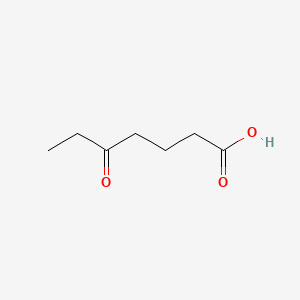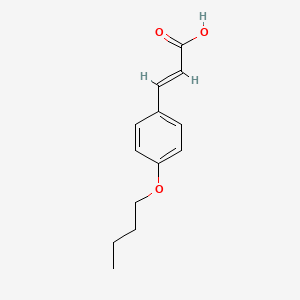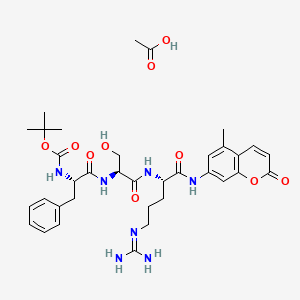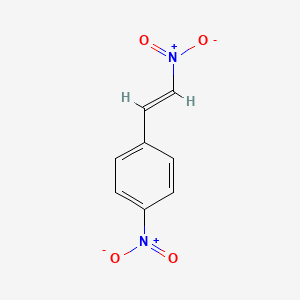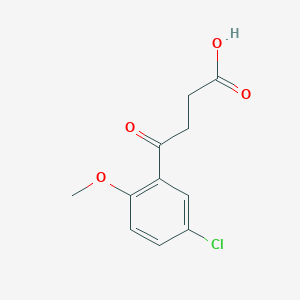
4-(5-Chloro-2-methoxy-phenyl)-4-oxo-butyric acid
説明
5-Chloro-2-methoxyphenylboronic acid is a compound with the molecular formula C7H8BClO3 . It is used as a reactant for Boron-Heck arylation and Suzuki-Miyaura reaction .
Molecular Structure Analysis
The molecular structure of 5-Chloro-2-methoxyphenylboronic acid is represented by the SMILES stringCOc1ccc(Cl)cc1B(O)O . The InChI representation is InChI=1S/C7H8BClO3/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4,10-11H,1H3 . Chemical Reactions Analysis
5-Chloro-2-methoxyphenylboronic acid is used as a reactant for Boron-Heck arylation and Suzuki-Miyaura reaction .Physical And Chemical Properties Analysis
The molecular weight of 5-Chloro-2-methoxyphenylboronic acid is 186.40 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . Its melting point is between 134-141 °C .科学的研究の応用
Environmental Fate and Behavior
Research on similar phenoxy acids and their derivatives has highlighted their environmental relevance, particularly in terms of their behavior in aquatic environments and soil. For example, studies on phenoxy herbicides like 2,4-D have shown that these compounds exhibit high solubility in water and have the potential for widespread environmental dispersion due to their mobility in soil and water systems. These characteristics suggest that compounds like 4-(5-Chloro-2-methoxy-phenyl)-4-oxo-butyric acid could also exhibit similar environmental behavior, underscoring the importance of understanding their fate and degradation mechanisms in natural settings (Muszyński, Brodowska, & Paszko, 2019).
Biodegradation and Environmental Removal
Phenoxy acids are known for their biodegradability, with microbial decomposition playing a crucial role in their environmental breakdown. This process is influenced by factors such as microbial community composition, oxygen levels, and the specific properties of the compound . In aquatic environments, biodegradation, hydrolysis, and photodegradation are key mechanisms that reduce the concentrations of these compounds. For instance, advancements in photodegradation techniques, including advanced oxidation processes (AOPs), have been explored for the efficient removal of phenoxy acids from water, pointing towards potential methods for mitigating environmental contamination by similar compounds (Muszyński, Brodowska, & Paszko, 2019).
Potential Pharmaceutical Applications
While the specific pharmaceutical applications of 4-(5-Chloro-2-methoxy-phenyl)-4-oxo-butyric acid are not directly documented, the exploration of similar molecular structures in drug development offers a glimpse into potential uses. For example, the study of cinnamic acid derivatives, which share structural similarities with the target compound, has revealed a range of bioactivities including anticancer and anti-inflammatory properties. This suggests that with further research, compounds like 4-(5-Chloro-2-methoxy-phenyl)-4-oxo-butyric acid could find application in the development of new therapeutic agents (De, Baltas, & Bedos-Belval, 2011).
特性
IUPAC Name |
4-(5-chloro-2-methoxyphenyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO4/c1-16-10-4-2-7(12)6-8(10)9(13)3-5-11(14)15/h2,4,6H,3,5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKOWUQIVWVDBGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10424657 | |
| Record name | 4-(5-Chloro-2-methoxy-phenyl)-4-oxo-butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Chloro-2-methoxy-phenyl)-4-oxo-butyric acid | |
CAS RN |
63213-94-5 | |
| Record name | 4-(5-Chloro-2-methoxy-phenyl)-4-oxo-butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

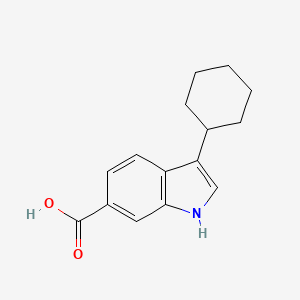
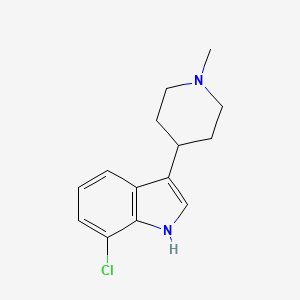
![Thieno[3,2-f:4,5-f]bis[1]benzothiophene](/img/structure/B1353139.png)
